Diethyl 4-(hydroxyimino)-2-pentenedioate
Description
Diethyl 4-(hydroxyimino)-2-pentenedioate is a substituted pentenedioate ester featuring a hydroxyimino (NH-O) functional group at the 4-position. The hydroxyimino group confers unique reactivity, enabling participation in tautomerism and coordination chemistry, distinguishing it from simpler esters.
Properties
Molecular Formula |
C9H13NO5 |
|---|---|
Molecular Weight |
215.2 g/mol |
IUPAC Name |
diethyl (E,4Z)-4-hydroxyiminopent-2-enedioate |
InChI |
InChI=1S/C9H13NO5/c1-3-14-8(11)6-5-7(10-13)9(12)15-4-2/h5-6,13H,3-4H2,1-2H3/b6-5+,10-7- |
InChI Key |
GLBWGBBRYJWTFT-LXGGSRJLSA-N |
SMILES |
CCOC(=O)C=CC(=NO)C(=O)OCC |
Isomeric SMILES |
CCOC(=O)/C=C/C(=N/O)/C(=O)OCC |
Canonical SMILES |
CCOC(=O)C=CC(=NO)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The target compound’s key differentiator is the hydroxyimino group, which contrasts with substituents in analogs:
Molecular Properties
*Estimated based on structural similarity to Diethyl glutaconate with added hydroxyimino group.
Key Research Findings
Functional Group Impact: The hydroxyimino group’s electron-withdrawing nature increases electrophilicity at the α,β-unsaturated ester, promoting Michael addition reactions absent in Diethyl glutaconate .
Pharmaceutical Potential: Complex analogs like the piperazinyl-pyridine derivative highlight the role of nitrogen-rich substituents in bioactivity, a direction less explored for the hydroxyimino variant.
Thermal Stability: Aromatic substituents (e.g., phenyl in ) improve thermal stability compared to aliphatic hydroxyimino groups.
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